molecular formula C13H12N6OS B14945874 2-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one

2-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one

Cat. No.: B14945874
M. Wt: 300.34 g/mol
InChI Key: OAUWTQVFKNVNDA-UHFFFAOYSA-N
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Description

2-{[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE is a heterocyclic compound that combines the structural features of pyrimidine and quinazolinone. This compound is of significant interest due to its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of guanidine with β-dicarbonyl compounds under acidic or basic conditions.

    Formation of the Quinazolinone Ring: The quinazolinone ring is often synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Coupling of Pyrimidine and Quinazolinone: The final step involves the coupling of the pyrimidine and quinazolinone moieties through a thiol linkage, which can be achieved using thiourea or similar reagents under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiol linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the pyrimidine ring can be reduced to amino groups.

    Substitution: The amino groups in the pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

2-{[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling.

    Medicine: Explored for its anticancer properties, particularly in the treatment of leukemia and breast cancer. It also shows promise as an antimicrobial and anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor of kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the proliferation of cancer cells and induce apoptosis (programmed cell death).

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Shares the pyrimidine core but lacks the quinazolinone moiety.

    2,6-Diamino-4-pyrimidinone: Contains similar amino groups but differs in the overall structure and functional groups.

Uniqueness

2-{[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE is unique due to its combined pyrimidine and quinazolinone structures, which confer distinct pharmacological properties. This dual structure allows it to interact with a broader range of molecular targets, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C13H12N6OS

Molecular Weight

300.34 g/mol

IUPAC Name

2-[(4,6-diaminopyrimidin-2-yl)sulfanylmethyl]-3H-quinazolin-4-one

InChI

InChI=1S/C13H12N6OS/c14-9-5-10(15)18-13(17-9)21-6-11-16-8-4-2-1-3-7(8)12(20)19-11/h1-5H,6H2,(H,16,19,20)(H4,14,15,17,18)

InChI Key

OAUWTQVFKNVNDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=NC(=CC(=N3)N)N

Origin of Product

United States

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